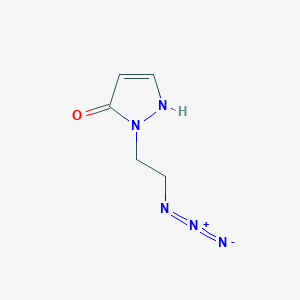
4-chloro-N-cyclopropylquinazolin-2-amine
Overview
Description
4-Chloro-N-cyclopropylquinazolin-2-amine (4-CNQA) is a synthetic compound used for a variety of scientific applications. It has been used in medicinal chemistry, organic synthesis, and drug development. 4-CNQA is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has been used in a number of studies and applications, with promising results.
Scientific Research Applications
Anticancer Properties
4-chloro-N-cyclopropylquinazolin-2-amine and its derivatives have been explored for their potential anticancer properties. A study identified a derivative of this compound as a potent apoptosis inducer, demonstrating significant efficacy in human MX-1 breast and other mouse xenograft cancer models, with excellent blood-brain barrier penetration (Sirisoma et al., 2009). Another study synthesized various N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives from 4-chloro-6,7,8-trimethoxyquinazoline, showing weaker anticancer activity compared to the standard drug PD153035 (Liu et al., 2007).
Synthesis Methods
Research has focused on developing efficient methods for synthesizing derivatives of 4-chloro-N-cyclopropylquinazolin-2-amine. A microwave-assisted synthesis method for N-aryl heterocyclic substituted-4-aminoquinazoline compounds from 4-chloroquinazoline was developed, highlighting the advantages of microwave irradiation over classical methods (Liu et al., 2006). Another study explored the amination of 4-chloroquinazolines with aminopyrazoles, showing selective amination with the cyclic secondary amino group (Shen et al., 2010).
Molecular Docking and Cytotoxicity Studies
Molecular docking studies were conducted on a series of indole-aminoquinazolines prepared via amination of 2-aryl-4-chloroquinazolines, evaluating their cytotoxicity against various human cancer cell lines. These studies suggest potential as anticancer agents (Mphahlele et al., 2018). Additionally, the synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives were performed, showing effectiveness against human breast tumor cell lines (Zhang et al., 2007).
Antimicrobial Activity
Some novel hydrazinyl quinazoline amine derivatives synthesized from 2-chloro-4-aminoquinazolines were screened for their antimicrobial activities, highlighting their potential in this area (Samel & Pai, 2011).
Additional Applications
Various other applications, such as the development of novel polycarbo-substituted imidazo[1,2-c]quinazolines with potential cytotoxicity against cancer cells, have been explored (Khoza et al., 2015). The photochemical activation of tertiary amines for studying cell physiology also presents a unique application of derivatives of 4-chloro-N-cyclopropylquinazolin-2-amine (Asad et al., 2017).
properties
IUPAC Name |
4-chloro-N-cyclopropylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-8-3-1-2-4-9(8)14-11(15-10)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSTYLSVMIZXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclopropylquinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)










![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1491264.png)